Cas no 33708-69-9 (Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide)

Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide structure
33708-69-9 structure
Product Name:Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
CAS-nummer:33708-69-9
MF:C11H14BrNO2
MW:272.138362407684
CID:918296
PubChem ID:319320
Update Time:2025-04-19

Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide Chemische en fysische eigenschappen

Naam en identificatie

    • 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
    • Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
    • 2-(4-bromo-benzoylamino)-2-methyl-propan-1-ol
    • 2-(p-Brombenzamido)-2-methylpropan-1-ol
    • 4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
    • 4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-benzamide
    • 4-bromo-N-[2-(2-methyl-2-propan-1-ol)]benzamide
    • AC1L7ZYR
    • Benzamide, p-bromo-N-(2-hydroxy-1,1-dimethylethyl)-
    • N-(1,1-dimethyl-2-hydroxyethyl)-4-bromobenzamide
    • NSC263142
    • Oprea1_123985
    • SureCN4240834
    • DS-014907
    • AKOS001041143
    • CS-0327735
    • 33708-69-9
    • 4-bromo-N-(1-hydroxy-2-methyl-propan-2-yl)benzamide
    • Z56892948
    • SCHEMBL4240834
    • DTXSID10312803
    • 4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide #
    • NSC-263142
    • SR-01000040280
    • SR-01000040280-1
    • MFCD00459080
    • Inchi: 1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3,(H,13,15)
    • InChI-sleutel: QTPXHZCTCJPRCZ-UHFFFAOYSA-N
    • LACHT: BrC1C=CC(=CC=1)C(NC(C)(C)CO)=O

Berekende eigenschappen

  • Exacte massa: 271.02082
  • Monoisotopische massa: 271.021
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 4
  • Complexiteit: 223
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 49.3A^2
  • XLogP3: 1.8

Experimentele eigenschappen

  • Dichtheid: 1.409
  • Kookpunt: 415.9°C at 760 mmHg
  • Vlampunt: 205.3°C
  • Brekindex: 1.565
  • PSA: 49.33
  • LogboekP: 2.34070

Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Alichem
A019144321-250mg
4-Bromo-n-(1-hydroxy-2-methylpropan-2-yl)benzamide
33708-69-9 95%
250mg
$281.41 2023-09-02
Alichem
A019144321-1g
4-Bromo-n-(1-hydroxy-2-methylpropan-2-yl)benzamide
33708-69-9 95%
1g
$637.29 2023-09-02
Alichem
A019144321-5g
4-Bromo-n-(1-hydroxy-2-methylpropan-2-yl)benzamide
33708-69-9 95%
5g
$2049.84 2023-09-02
TRC
B685740-1000mg
Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
33708-69-9
1g
$ 1659.00 2023-04-18
TRC
B685740-25mg
Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
33708-69-9
25mg
$ 173.00 2023-04-18
TRC
B685740-250mg
Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
33708-69-9
250mg
$ 833.00 2023-04-18
TRC
B685740-1g
Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
33708-69-9
1g
$ 1375.00 2022-06-06
SHENG KE LU SI SHENG WU JI SHU
sc-504185-25 mg
Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide,
33708-69-9
25mg
¥2,482.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-504185-25mg
Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide,
33708-69-9
25mg
¥2482.00 2023-09-05
1PlusChem
1P00C9X7-250mg
BroMo-N-(2-hydroxy-1,1-diMethylethyl)benzaMide
33708-69-9 95%
250mg
$100.00 2025-02-26
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie